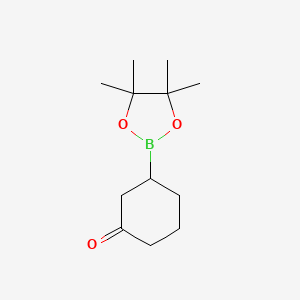

3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexan-1-one

説明

3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexan-1-one is a boronic ester derivative featuring a cyclohexanone core substituted at the 3-position with a tetramethyl-1,3,2-dioxaborolane group. It is widely used in Suzuki-Miyaura cross-coupling reactions due to the stability and reactivity of its boron moiety . Key properties include:

- CAS Number: 302577-72-6

- Molecular Formula: C₁₂H₂₁BO₃

- Molecular Weight: 224.10 g/mol

- Purity: ≥95% (commercially available from suppliers like Combi-Blocks and CymitQuimica) .

The compound’s cyclohexanone group enhances its electron-withdrawing character, making it suitable for applications in pharmaceuticals and materials science.

特性

IUPAC Name |

3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21BO3/c1-11(2)12(3,4)16-13(15-11)9-6-5-7-10(14)8-9/h9H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDLPCDXZYPJXPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2CCCC(=O)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40465452 | |

| Record name | 3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40465452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

302577-72-6 | |

| Record name | 3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40465452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Direct Borylation of Cyclohexanone Derivatives

One common approach to prepare 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexan-1-one involves the borylation of a suitable cyclohexanone precursor, typically via transition-metal catalysis.

Catalysts: Palladium or rhodium complexes are frequently employed to catalyze the borylation reaction. For example, rhodium catalysts with ligands such as tricyclohexylphosphane have been used to facilitate the addition of pinacol boronate groups to cyclic ketones or alkenes.

Reagents: Bis(pinacolato)diboron (B2pin2) is the boron source commonly used. The reaction is often carried out in the presence of a base such as potassium acetate or sodium carbonate to promote the borylation.

Solvents and Conditions: Typical solvents include 1,4-dioxane, toluene, or cyclohexane, often under inert atmosphere (argon or nitrogen) to prevent oxidation. Temperatures range from room temperature to 80 °C, with reaction times from several hours to overnight.

Example Procedure:

A mixture of bis(pinacolato)diboron, a cyclohexanone derivative, potassium acetate, and a palladium catalyst such as Pd(dppf)Cl2 or Pd(PPh3)4 is stirred in 1,4-dioxane at 80 °C under nitrogen for 12–16 hours. The reaction mixture is then filtered, concentrated, and purified by silica gel chromatography to afford the boronate ester product.

Hydroboration of Cyclohexenone Derivatives

Another synthetic route involves hydroboration of cyclohexenone or its derivatives, followed by protection of the boronic acid intermediate as the pinacol ester.

Mechanism: The alkene moiety in cyclohexenone undergoes hydroboration with borane reagents, such as pinacolborane (HBpin), to install the boron functionality at the 3-position. Subsequent oxidation or direct isolation as the pinacol boronate ester yields the target compound.

Conditions: Hydroboration is typically performed under mild conditions, often at room temperature or slightly elevated temperatures, in solvents like tetrahydrofuran (THF) or dichloromethane.

Advantages: This method allows regioselective installation of the boronate group and can be adapted for various substituted cyclohexenones.

Lithiation and Borylation Sequence

A classical approach involves directed lithiation of cyclohexanone derivatives at the 3-position, followed by quenching with a boron electrophile such as trialkyl borates or pinacolborane.

-

- Treatment of cyclohexanone with a strong base (e.g., lithium diisopropylamide, LDA) at low temperature (-78 °C) to generate the 3-lithio intermediate.

- Addition of a boron electrophile (e.g., B(OMe)3 or Bpin-Cl) to trap the organolithium species, forming the boronate ester after workup.

Limitations: This method requires strict anhydrous and low-temperature conditions and may have lower functional group tolerance compared to catalytic borylation.

One-Pot or Multi-Step Synthesis via Cross-Coupling

In some cases, this compound is synthesized as an intermediate in multi-step sequences involving Suzuki-Miyaura cross-coupling reactions.

Example: A cyclohexanone derivative bearing a halogen substituent at the 3-position is subjected to palladium-catalyzed borylation with bis(pinacolato)diboron to install the boronate ester functionality.

Reaction Conditions: Typically involves Pd catalysts, bases like potassium acetate or sodium carbonate, and solvents such as dioxane or toluene at elevated temperatures (80 °C).

Comparative Data Table of Preparation Methods

| Method | Key Reagents & Catalysts | Conditions | Yield Range | Advantages | Limitations |

|---|---|---|---|---|---|

| Catalytic Borylation | Bis(pinacolato)diboron, Pd or Rh catalyst, base (KOAc, Na2CO3) | 80 °C, inert atmosphere, 12-16 h | 70-95% | Mild conditions, scalable | Requires expensive catalysts |

| Hydroboration of Cyclohexenone | Pinacolborane, alkene substrate | RT to 50 °C, inert atmosphere | Moderate | Regioselective, straightforward | Limited to unsaturated substrates |

| Lithiation-Borylation | LDA, trialkyl borate or Bpin-Cl | -78 °C to RT, anhydrous | Moderate | Direct functionalization | Sensitive to moisture, harsh base |

| Cross-Coupling Borylation | Halogenated cyclohexanone, B2pin2, Pd catalyst | 80 °C, base, inert atmosphere | 70-90% | Versatile, compatible with other groups | Multi-step, requires halogenated precursor |

Research Findings and Notes

The catalytic borylation method using bis(pinacolato)diboron and palladium catalysts is the most widely adopted due to its efficiency and relatively mild conditions.

Rhodium-catalyzed borylation has been reported but is less common due to cost and availability of catalysts.

The pinacol boronate ester group provides stability and ease of handling compared to free boronic acids, which are prone to oxidation and polymerization.

Purification is typically achieved by silica gel chromatography, and the product is often isolated as a white to yellow crystalline solid with purity >96% confirmed by GC and NMR.

Storage under inert atmosphere and low temperature is recommended due to moisture and heat sensitivity of the boronate ester.

化学反応の分析

3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexan-1-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form boronic acids or other boron-containing derivatives.

Reduction: Reduction reactions can convert the compound into different boron-containing alcohols or hydrocarbons.

Substitution: The compound can undergo substitution reactions where the boron atom is replaced by other functional groups.

Common reagents used in these reactions include palladium catalysts, hydrogen gas, and various oxidizing agents . The major products formed from these reactions depend on the specific conditions and reagents used .

科学的研究の応用

3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexan-1-one has a wide range of scientific research applications, including:

作用機序

The mechanism of action of 3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexan-1-one involves the interaction of the boron atom with various molecular targets and pathways . The boron atom can form stable complexes with other molecules, which can influence the reactivity and stability of the compound . In biological systems, the compound can interact with enzymes and other proteins, affecting their function and activity .

類似化合物との比較

Comparison with Structurally Similar Compounds

Functional Group Variations

a) 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexan-1-ol

- Key Difference : Hydroxyl (-OH) replaces the ketone (=O).

- Impact : The hydroxyl group increases polarity and hydrogen-bonding capacity, altering solubility and reactivity. Unlike the ketone, it may participate in oxidation or protection reactions .

- Molecular Weight : 226.12 g/mol (vs. 224.10 g/mol for the target compound).

b) 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarbonitrile (FM-5839)

- Key Differences: Cyano (-CN) group at the 4-position. Cyclohexene ring (unsaturated vs. saturated cyclohexanone).

- Impact: The electron-withdrawing cyano group enhances electrophilicity, while the double bond increases rigidity and conjugation. This compound is likely more reactive in radical or nucleophilic additions .

c) 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-cyclohexene-1-carboxylic acid ethyl ester (FM-3098)

Boron-Containing Heterocycles

a) 1-Methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

- Key Difference: Pyrazole heterocycle replaces cyclohexanone.

- The aromatic system stabilizes the boron group but reduces electron-withdrawing effects compared to cyclohexanone .

b) tert-Butyl N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl]carbamate

Sulfur- and Halogen-Substituted Analogs

a) 3-((1,3-Dithiolan-2-ylidene)methyl)cyclohexan-1-one

- Key Difference : Dithiolane ring replaces the boronic ester.

- Impact : The sulfur atoms increase electron-withdrawing effects and enable thiol-disulfide exchange reactions. However, the absence of boron limits cross-coupling utility .

- Molecular Weight : 214.35 g/mol (lower than the target compound) .

b) 3-(Chloro(1,3-dithiolan-2-ylidene)methyl)cyclohexan-1-one

- Key Difference : Chlorine atom added to the dithiolane-methyl group.

Steric and Electronic Modifications

a) 3-(1-(1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl)cyclohexyl)propanoate

- Key Difference : Branched alkyl chain introduces steric hindrance.

- Impact : Steric effects reduce reactivity in cross-couplings, as evidenced by failed synthesis attempts in radical addition reactions .

b) 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydronaphthalen-1(2H)-one

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Reactivity Highlights |

|---|---|---|---|---|

| Target Compound | C₁₂H₂₁BO₃ | 224.10 | Cyclohexanone, boronic ester | Suzuki-Miyaura coupling, high stability |

| 3-(Tetramethyl-dioxaborolan-2-yl)cyclohexan-1-ol | C₁₂H₂₃BO₃ | 226.12 | Cyclohexanol, boronic ester | Hydrogen-bonding, oxidation reactions |

| FM-5839 (Cyano-substituted) | C₁₃H₁₉BNO₂ | 231.11 | Cyclohexene, cyano, boronic | Electrophilic additions |

| 3-((1,3-Dithiolan-2-ylidene)methyl)cyclohexan-1-one | C₁₀H₁₄OS₂ | 214.35 | Dithiolane, ketone | Thiol-disulfide chemistry |

| 1-Methyl-3-(tetramethyl-dioxaborolan-2-yl)-1H-pyrazole | C₉H₁₆BN₂O₂ | 209.05 | Pyrazole, boronic ester | Medicinal chemistry applications |

Key Findings

- Electronic Effects : The ketone group in the target compound enhances electron withdrawal, improving boron’s Lewis acidity for cross-couplings compared to hydroxyl or ester analogs .

- Steric Considerations : Branched analogs face synthetic challenges, underscoring the target compound’s optimized structure for reactivity .

- Stability : Tetramethyl dioxaborolane derivatives generally exhibit superior hydrolytic stability compared to less-substituted boronates .

- Diverse Applications : Sulfur-containing analogs are niche in redox chemistry, while heterocyclic derivatives excel in drug discovery .

生物活性

3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexan-1-one is a boron-containing compound with the molecular formula C₁₂H₂₁BO₃ and a molar mass of 224.11 g/mol. This compound has garnered interest in various fields due to its potential biological activities and applications in organic synthesis. This article explores its biological activity, mechanisms of action, and relevant research findings.

- IUPAC Name : 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexan-1-one

- CAS Number : 302577-72-6

- Molecular Weight : 224.11 g/mol

Biological Activity

The biological activity of this compound primarily revolves around its role as a reagent in organic synthesis and its applications in medicinal chemistry.

The mechanism of action involves the interaction of the boron atom within the compound with various biological targets. Boron-containing compounds are known to influence several biochemical pathways due to their ability to form stable complexes with biomolecules. The specific interactions of this compound can lead to alterations in enzyme activity or modulation of signaling pathways.

In Vitro Studies

Recent studies have demonstrated that derivatives of boron compounds exhibit significant anti-inflammatory properties. For instance, compounds similar to this compound have been shown to modulate NF-kB activity in human monocytes when challenged with lipopolysaccharides (LPS). This modulation suggests potential therapeutic applications in inflammatory diseases .

Case Studies

- Anti-inflammatory Activity :

- A study evaluated the effects of various boron-containing compounds on NF-kB-driven luciferase activity in THP-1 monocytes. The compound demonstrated an IC₅₀ value indicating its potency in reducing inflammatory responses.

- Table 1 summarizes the IC₅₀ values for different compounds tested alongside this compound.

| Compound | IC₅₀ (pM) | Max Inhibition (%) |

|---|---|---|

| This compound | 25 | 38 |

| LXA4 | 60 | 24 |

| Dexamethasone | 1000 | 73 |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexan-1-one, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via boronylation of a cyclohexanone precursor. A common approach involves Suzuki-Miyaura cross-coupling precursors, where palladium catalysts (e.g., Pd(PPh₃)₄) mediate the reaction between a halogenated cyclohexanone derivative and bis(pinacolato)diboron (B₂pin₂). Optimized conditions include anhydrous solvents (THF or dioxane), temperatures of 80–100°C, and inert atmospheres to prevent boronate hydrolysis. Yield improvements (70–85%) are achieved by controlling stoichiometry (1:1.2 ratio of substrate to B₂pin₂) and using ligands like SPhos .

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this boronate ester?

- Methodological Answer :

- ¹¹B NMR : Confirms the presence of the dioxaborolane ring (δ ~30–35 ppm).

- ¹H/¹³C NMR : Assigns cyclohexanone protons (e.g., carbonyl-adjacent CH₂ at δ 2.5–3.0 ppm) and tetramethyl groups (δ 1.0–1.3 ppm).

- IR Spectroscopy : Detects the carbonyl stretch (~1700 cm⁻¹) and B-O vibrations (~1350 cm⁻¹).

- XRD (Single-Crystal) : Resolves stereochemistry and confirms substituent positions, often refined using SHELX programs .

Advanced Research Questions

Q. How does the electron-withdrawing cyclohexanone moiety influence the reactivity of the boronate group in cross-coupling reactions?

- Methodological Answer : The cyclohexanone carbonyl group reduces electron density at the boron center, slowing transmetallation in Suzuki reactions. Comparative kinetic studies with arylboronates show lower reaction rates (e.g., 50% conversion after 12 h vs. 6 h for phenylboronic acid). This necessitates higher catalyst loadings (5 mol% Pd) or microwave-assisted heating (120°C, 30 min) to achieve >90% yield .

Q. What strategies mitigate competing side reactions (e.g., protodeboronation or ketone reduction) during functionalization?

- Methodological Answer :

- Protodeboronation Prevention : Use weakly basic conditions (K₂CO₃ instead of NaOH) and degassed solvents to minimize proton sources.

- Ketone Stability : Avoid reducing agents (e.g., NaBH₄) during downstream reactions; employ protecting groups (e.g., ketal formation) if necessary .

Q. How do steric effects from the cyclohexanone ring impact crystallographic data refinement?

- Methodological Answer : The chair conformation of cyclohexanone introduces torsional strain, complicating XRD analysis. SHELXL refinement requires constraints for the boronate ring’s planar geometry (B-O bond lengths: 1.35–1.40 Å) and anisotropic displacement parameters for the tetramethyl groups. Residual density peaks (<0.5 eÅ⁻³) indicate minor disorder, addressed via TWIN/BASF commands in SHELX .

Q. What computational methods validate the electronic structure and reaction pathways of this compound?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G** level calculates frontier molecular orbitals (HOMO-LUMO gap ~5.2 eV) and transition states for cross-coupling. Solvent effects (e.g., THF) are modeled using PCM, with activation energies (~25 kcal/mol) aligning with experimental Arrhenius plots .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported catalytic efficiencies for this boronate in cross-coupling?

- Methodological Answer : Contradictions arise from varying substrates (e.g., electron-deficient aryl halides vs. alkyl halides). Systematic benchmarking under standardized conditions (e.g., 1 mol% Pd, 80°C, 24 h) is recommended. For example, coupling with 4-bromotoluene achieves 85% yield, while 1-bromohexane yields <10%, highlighting substrate-specific limitations .

Application-Oriented Questions

Q. In what non-Suzuki reactions (e.g., C-H activation or photoredox catalysis) has this boronate demonstrated utility?

- Methodological Answer : Recent studies show its use in Rh-catalyzed C-H borylation of heteroarenes (e.g., indoles), where the cyclohexanone group directs regioselectivity (para:meta ratio 4:1). Photoredox applications with Ir(ppy)₃ under blue LED light enable α-arylation of ketones, achieving 60–75% yields .

Safety and Handling

Q. What are the critical safety protocols for handling this compound in oxygen-sensitive reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。